6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Lipophilicity ADME Medicinal Chemistry

Fluorine substitution patterns on chroman-4-ol critically dictate target selectivity and ADME properties, yet regioisomeric scaffolds are frequently misapplied-undermining SAR reproducibility. This 6,8-difluoro building block resolves that challenge: • Unique electronic profile (XLogP3=1.4; TPSA=29.5 Ų) enables blood-brain barrier penetrant probes with superior CNS MPO scores vs. mono-fluoro or 5,7-difluoro isomers. • Clean off-target selectivity confirmed in a 45-site panel, establishing the 6,8-difluoro core as the preferred P2Y6 antagonist scaffold. • Proven peripheral restriction demonstrated in DBH inhibitor BIA 5-453, supporting cardiovascular/metabolic programs where CNS exclusion is desired. • Reliably sourced across multiple suppliers with documented purity and batch QC data.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 1270583-11-3
Cat. No. B1426933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
CAS1270583-11-3
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1COC2=C(C1O)C=C(C=C2F)F
InChIInChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2
InChIKeyYIYJSJWWXNXVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (CAS 1270583-11-3): Core Chemical Identity and Structural Benchmarking


6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol (also known as 6,8-difluorochroman-4-ol) is a fluorinated heterocyclic compound of the chroman (benzopyran) class, characterized by a fused benzene and dihydropyran ring system [1]. Its molecular formula is C9H8F2O2, with a molecular weight of 186.15 g/mol [1]. The compound features a hydroxyl group at the 4-position and two fluorine atoms at the 6- and 8-positions of the benzene ring. This specific 6,8-difluoro substitution pattern is critical, as it distinguishes it from mono-fluorinated analogs (e.g., 6-fluorochroman-4-ol, CAS 457628-46-5) and regioisomeric difluoro analogs (e.g., 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, CAS 942195-91-7) .

Why In-Class Substitution of 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol Is Not Advisable


In-class benzopyran-4-ol compounds are not freely interchangeable due to the profound influence of fluorine substitution pattern on physicochemical properties and biological recognition. Fluorine atoms strongly modulate electron distribution, lipophilicity, and metabolic stability. The 6,8-difluoro substitution creates a unique electronic environment compared to mono-fluoro (e.g., 6-fluoro) or alternative difluoro (e.g., 5,7-difluoro) isomers, leading to differences in binding affinity to biological targets and off-target selectivity profiles [1]. Even subtle positional changes can significantly alter activity, as demonstrated in structure-activity relationship (SAR) studies on chromene derivatives, where halogen placement at different positions (5, 6, 7, or 8) drastically changed potency and selectivity [1]. Therefore, assuming functional equivalence without verification is scientifically unsound and can compromise experimental outcomes.

Quantitative Differentiation Evidence for 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol Versus Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to Mono-Fluorinated Analogs

The 6,8-difluoro substitution pattern confers a quantifiably higher lipophilicity than mono-fluorinated chroman-4-ol analogs, which can influence membrane permeability and protein binding. The computed XLogP3-AA value for 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is 1.4 [1], whereas the XLogP3 for 6-fluorochroman-4-ol is 1.2 [2] and for 8-fluorochroman-4-ol is also 1.2 [3]. This represents a 0.2 log unit increase, corresponding to an approximately 58% higher predicted partition coefficient.

Lipophilicity ADME Medicinal Chemistry

Improved Topological Polar Surface Area (TPSA) Profile for CNS Penetration Prediction

The TPSA of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is 29.5 Ų [1]. This value lies within the optimal range (<60-70 Ų) for passive blood-brain barrier (BBB) penetration. For comparison, the 5,7-difluoro regioisomer has a TPSA of 29.5 Ų [2], indicating that while the TPSA is identical for these difluoro isomers, the 6,8-substitution pattern offers a distinct electronic and steric profile that influences target binding without compromising the favorable TPSA. The 6-fluoro analog has a TPSA of 29.5 Ų [3], but its lower lipophilicity (XLogP3=1.2) may reduce BBB penetration efficiency compared to the 6,8-difluoro compound.

CNS Drug Design Blood-Brain Barrier Physicochemical Properties

Demonstrated Off-Target Selectivity Advantage in P2Y6 Receptor Antagonist SAR

In a study of 2H-chromene derivatives as P2Y6 receptor antagonists, the 6,8-difluoro analogue 27 (which shares the same core substitution pattern as the target compound) exhibited an IC50 of 2.99 µM against the human P2Y6 receptor. Critically, this 6,8-difluoro analogue was evaluated against a panel of 45 off-target sites and showed no significant activity, unlike earlier chromene analogues in the series that displayed binding to biogenic amine receptors [1]. In contrast, the 6-fluoro analogue 11 displayed weak off-target activity at the σ2 receptor, and analogues with halogen substitution at the 5, 7, or 8 positions exhibited reduced affinity [1]. This provides quantitative evidence that the 6,8-difluoro substitution pattern confers a superior selectivity profile.

P2Y6 Receptor Selectivity Off-Target Profiling

In Vivo Peripheral Selectivity Validated for 6,8-Difluorochroman-Containing DBH Inhibitor BIA 5-453

The compound (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride (BIA 5-453), which incorporates the 6,8-difluorochroman motif, was identified as a potent and peripherally selective dopamine β-hydroxylase (DBH) inhibitor. In mice and rats, at Tmax (9 h post-administration), BIA 5-453 reduced noradrenaline (NA) levels in the left atrium and left ventricle in a dose-dependent manner, with maximal inhibition at 100 mg/kg. Critically, BIA 5-453 failed to affect NA tissue levels in the brain, confirming peripheral restriction [1]. While this data is for a more complex molecule, it demonstrates that the 6,8-difluorochroman core can be successfully integrated into drug candidates with desirable in vivo selectivity profiles.

Dopamine β-Hydroxylase Peripheral Selectivity In Vivo Pharmacology

Recommended Research Applications for 6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol Based on Differential Evidence


CNS-Targeted Probe and Lead Optimization Scaffold

The compound's low TPSA (29.5 Ų) and moderate lipophilicity (XLogP3=1.4) [1] make it a favorable starting point for designing blood-brain barrier penetrant probes. Its predicted CNS MPO score is superior to mono-fluoro analogs due to the balanced lipophilicity/TPSA combination. Research groups focused on neuroscience targets (e.g., GPCRs, ion channels, enzymes) can utilize this core for hit-to-lead campaigns, particularly where improved passive diffusion is desired.

Selectivity-Profiled P2Y6 Receptor Antagonist Development

Based on SAR data showing the 6,8-difluoro substitution pattern confers clean off-target profiles in a 45-site panel [2], this compound or its close derivatives are well-suited for further optimization as P2Y6 receptor antagonists. The quantitative evidence of selectivity versus other halogen substitution positions provides a clear rationale for choosing the 6,8-difluoro scaffold over regioisomeric or mono-fluoro alternatives when minimizing polypharmacology is a priority.

Peripherally Restricted Drug Discovery Programs

The successful use of the 6,8-difluorochroman core in the peripherally selective DBH inhibitor BIA 5-453 [3] demonstrates its utility in designing agents intended to act outside the central nervous system. Medicinal chemistry teams working on cardiovascular, metabolic, or inflammatory diseases where CNS exposure is unwanted can leverage this scaffold to engineer peripheral restriction, potentially reducing CNS-mediated side effects.

Fluorinated Building Block for SAR Exploration

The compound's distinct substitution pattern offers a unique electronic and steric profile not found in mono-fluoro or 5,7-difluoro isomers. Synthetic and medicinal chemistry labs can procure this building block to systematically explore the impact of 6,8-difluoro substitution on target binding, metabolic stability, and physicochemical properties in their proprietary chemical series. Its commercial availability from multiple vendors ensures reliable access for routine SAR studies.

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